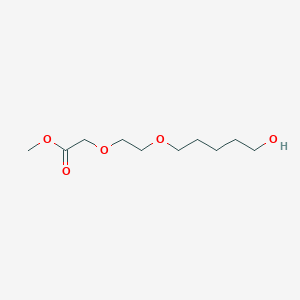
Methyl acetate-PEG2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl acetate-PEG2-propanol is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG2-propanol is synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with methyl acetate and propanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid or base catalyst. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl acetate-PEG2-propanol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The conversion of alcohols to aldehydes or ketones.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields acids and alcohols.
Oxidation: Forms aldehydes or ketones depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl acetate-PEG2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of high-purity chemicals and pharmaceuticals
Mécanisme D'action
Methyl acetate-PEG2-propanol functions as a linker in PROTACs, which are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl acetate-PEG3-propanol
- Methyl acetate-PEG4-propanol
- Methyl acetate-PEG5-propanol
Uniqueness
Methyl acetate-PEG2-propanol is unique due to its specific PEG2 linker, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering advantages over other PEG-based linkers with different chain lengths .
Propriétés
Formule moléculaire |
C10H20O5 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |
Clé InChI |
MYMLPSBOPYSGCJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCCOCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


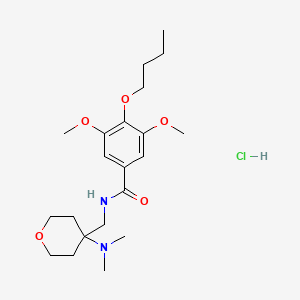
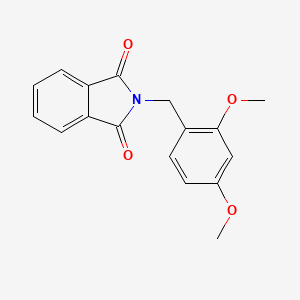
![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)

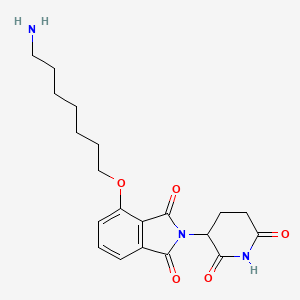

![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
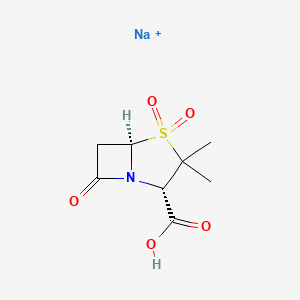


![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


